1-(Difluoromethyl)-3-isocyanatobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)-3-isocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)6-2-1-3-7(4-6)11-5-12/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDMVXLKBSSSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27181-22-2 | |
| Record name | 1-(difluoromethyl)-3-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Difluoromethyl 3 Isocyanatobenzene and Analogous Fluorinated Isocyanates
Phosgene-Dependent Approaches for Aromatic Isocyanate Formation
The traditional and most established industrial method for synthesizing aromatic isocyanates relies on the use of phosgene (B1210022) (COCl₂), a highly reactive and toxic gas. ukessays.comgoogle.com This approach is valued for its efficiency and high yields but is increasingly scrutinized due to the significant environmental and safety hazards associated with phosgene. acs.org
Direct Phosgenation of Corresponding Amines
The most straightforward phosgene-based method is the direct reaction of a primary aromatic amine with phosgene to produce the corresponding isocyanate. nih.gov In the context of the target compound, this involves the direct phosgenation of 3-(Difluoromethyl)aniline (B46249). For the analogous compound, 3-(Trifluoromethyl)phenyl isocyanate, the synthesis involves reacting 3-(trifluoromethyl)aniline (B124266) with phosgene. ontosight.ai
The process is typically carried out in an inert solvent. google.com The amine, dissolved in a solvent, is mixed with a solution of phosgene in the same solvent. google.com This reaction proceeds to form the isocyanate and two molecules of hydrogen chloride (HCl) as a byproduct for each isocyanate group created. ukessays.comgoogle.com The reaction can be performed in either a liquid phase or a gas phase. The gas phase process involves vaporizing the amine at high temperatures (200–600 °C) and reacting it directly with gaseous phosgene, which can offer benefits like shorter reaction times and reduced byproducts. nih.gov
Table 1: Overview of Direct Phosgenation for Fluorinated Aromatic Amines
| Starting Amine | Product Isocyanate | Reagent | Key Features |
|---|---|---|---|
| 3-(Difluoromethyl)aniline | 1-(Difluoromethyl)-3-isocyanatobenzene | Phosgene (COCl₂) | Standard industrial route; high yield. |
| 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)phenyl isocyanate | Phosgene (COCl₂) | Well-established synthesis for analogous compounds. ontosight.ai |
Phosgene-Based Precursor Derivatization
A variation of the phosgene method involves the derivatization of the amine precursor before the main reaction. One such technique is "salt phosgenation." acs.org In this method, the primary amine first reacts with hydrogen chloride (HCl) or carbon dioxide (CO₂) to form a hydrochloride or carbonate salt. nih.gov This salt is then reacted with liquid phosgene to generate the isocyanate. nih.gov This approach allows the reaction to proceed under milder conditions, sometimes even at room temperature, but it often requires longer reaction times and larger volumes of solvent. acs.orgnih.gov Another precursor is the carbamoyl (B1232498) chloride, formed from the amine and phosgene, which is then subjected to thermolysis to yield the final isocyanate product. google.com
Development of Non-Phosgene Synthetic Routes
Driven by the significant safety and environmental concerns surrounding phosgene, extensive research has been dedicated to developing phosgene-free synthetic pathways to isocyanates. google.comacs.orgresearchgate.net These methods utilize less hazardous reagents and often align with the principles of green chemistry. nih.gov
Curtius Rearrangement from Carboxylic Acid Derivatives
The Curtius rearrangement is a versatile and well-established method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. organic-chemistry.orgnih.govrsc.org This thermal decomposition of an acyl azide results in the formation of an isocyanate with the loss of nitrogen gas. wikipedia.org
The general sequence for synthesizing this compound via this route would be:
Acyl Azide Formation : The starting material, 3-(difluoromethyl)benzoic acid, is converted into its corresponding acyl azide. This is often achieved by first converting the acid to an acyl chloride or by using activating agents like diphenylphosphoryl azide (DPPA). nih.govnih.gov
Thermal Rearrangement : The acyl azide is then heated, causing it to rearrange into the isocyanate, this compound, with the release of nitrogen gas. organic-chemistry.org
A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the complete retention of the migrating group's stereochemistry. nih.gov The resulting isocyanate can be isolated or used directly in subsequent reactions with nucleophiles like water, alcohols, or amines to produce primary amines, carbamates, or ureas, respectively. organic-chemistry.orgwikipedia.org
Table 2: Common Reagents for Acyl Azide Formation in Curtius Rearrangement
| Reagent | Precursor | Description |
|---|---|---|
| Sodium Azide (NaN₃) | Acyl Halide | A common method where the carboxylic acid is first converted to an acyl halide. organic-chemistry.org |
| Diphenylphosphoryl Azide (DPPA) | Carboxylic Acid | Allows for a one-pot conversion of carboxylic acids to the corresponding isocyanate (trapped as a carbamate). nih.gov |
Thermal Decomposition of Carbamic Acid Derivatives and Ureas
A leading phosgene-free industrial strategy involves the thermal decomposition (thermolysis or cracking) of carbamates (urethanes). nih.govmdpi.com This process is a key part of multi-step, non-phosgene routes that begin with amines or nitro compounds. acs.org
The two main steps are:
Carbamate (B1207046) Synthesis : An aromatic amine, such as 3-(difluoromethyl)aniline, is reacted with a carbonyl source like dimethyl carbonate (DMC) or urea (B33335) and an alcohol (e.g., methanol) to form the corresponding N-aryl carbamate. researchgate.netresearchgate.net
Carbamate Thermolysis : The synthesized carbamate is then heated, causing it to decompose into the desired isocyanate and the corresponding alcohol, which can often be recycled. mdpi.comresearchgate.net
This decomposition can be performed in either the gas phase at high temperatures (around 400 °C) or in the liquid phase at lower temperatures, often in high-boiling inert solvents or with the use of catalysts to reduce side reactions. mdpi.com Catalysts based on metals like zinc have shown high activity and cost-effectiveness for this transformation. researchgate.net
Carbonylation Reactions with Nitro Compounds
The reductive carbonylation of aromatic nitro compounds is another highly attractive alternative to phosgene-based synthesis. ukessays.comresearchgate.net This method can produce isocyanates in a single step by reacting a nitroaromatic compound with carbon monoxide (CO) under the influence of a catalyst. ukessays.comresearchgate.net
To produce this compound, the starting material would be 1-(difluoromethyl)-3-nitrobenzene. The reaction is typically performed at elevated temperature and pressure using transition metal catalysts. google.com Group VIII metal complexes, particularly those based on palladium (Pd) and rhodium (Rh), are among the most effective catalysts for this transformation. researchgate.net
The reaction can be tailored to produce different products:
Direct Isocyanate Synthesis : The direct reaction of the nitro compound with CO yields the isocyanate. However, this often requires forcing conditions under which the isocyanate product may be unstable. researchgate.net
Carbamate Synthesis : If the reaction is conducted in the presence of an alcohol, the initially formed isocyanate is trapped, resulting in the more stable carbamate. researchgate.netresearchgate.net This carbamate can then be isolated and thermally decomposed to the isocyanate as described in the previous section.
Table 3: Catalytic Systems for Reductive Carbonylation of Nitroaromatics
| Catalyst System | Nitro Compound | Product | Key Features |
|---|---|---|---|
| Palladium (Pd) complexes with ligands (e.g., phenanthroline) | Nitroarenes | Carbamates (in alcohol) | Dominant catalytic system in homogeneous catalysis. researchgate.net |
| Rhodium (Rh) oxide catalysts | Aromatic nitro compounds | Isocyanates | High yields can be achieved, often promoted by a nitrile solvent. google.com |
Desulfurization-Fluorination Pathways
The conversion of thioamides to isocyanates via a desulfurization-fluorination process represents a potential, albeit less commonly documented, route for the synthesis of fluorinated isocyanates. This transformation conceptually involves the replacement of the sulfur atom in an N-arylthioamide with two fluorine atoms, followed by elimination to form the isocyanate group. While direct fluorinative desulfurization of thioamides to isocyanates is not a widely established standalone method, the principle can be inferred from related transformations. For instance, the reaction of thioamides with electrophilic fluorine sources could potentially lead to the formation of a transient thiofluoride intermediate, which upon further reaction and rearrangement, might yield the desired isocyanate.
One plausible, though not explicitly demonstrated for isocyanate synthesis, approach could involve the use of silver(I) fluoride (B91410) (AgF). Silver salts are known to mediate desulfurization reactions, and AgF can serve as a fluoride source. The reaction of an N-(3-(difluoromethyl)phenyl)thioformamide with AgF could theoretically proceed through a silver-assisted desulfurization, with concomitant or subsequent fluorination and rearrangement to furnish this compound. However, detailed research findings specifically outlining this pathway for isocyanate synthesis remain scarce in the literature. Most desulfurization reactions of thioamides lead to the corresponding amines or amides under reductive or oxidative conditions, respectively.
Advanced Strategies for Difluoromethyl Group Introduction
The synthesis of this compound hinges on the effective introduction of the difluoromethyl group onto the aromatic ring. Several advanced strategies have been developed for this purpose, including electrophilic, nucleophilic, and radical difluoromethylation, as well as transition metal-catalyzed methods. These approaches can be applied to precursors such as aniline (B41778), nitrobenzene (B124822), or aryl halide derivatives, which can then be converted to the isocyanate functionality.
Electrophilic Difluoromethylation Protocols
Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic substrate, such as an aniline derivative, with a reagent that serves as an electrophilic "CF₂H⁺" equivalent. While a true "CF₂H⁺" cation is not generated, various reagents have been designed to react in this manner.
A notable example is the use of (phenylsulfonyl)difluoromethylating reagents. When 3-chloroaniline (B41212) is reacted with such a reagent, functionalization can occur at the ortho positions. The major isomer typically results from the (phenylsulfonyl)difluoromethylation at the less sterically hindered position. This approach is generally more efficient with electron-rich anilines. The resulting difluoromethylated aniline can then be converted to the corresponding isocyanate through methods like phosgenation.
Table 1: Electrophilic Difluoromethylation of Substituted Anilines
| Substrate | Reagent | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Electrophilic (phenylsulfonyl)difluoromethylating reagent I | Mixture of ortho- and para-(phenylsulfonyl)difluoromethylaniline | High | americanelements.com |
| 3-Chloroaniline | Electrophilic (phenylsulfonyl)difluoromethylating reagent I | Mixture of ortho-isomers of (phenylsulfonyl)difluoromethyl-3-chloroaniline | N/A | americanelements.com |
| 2,6-Xylidine | Electrophilic (phenylsulfonyl)difluoromethylating reagent I | 4-(Phenylsulfonyl)difluoromethyl-2,6-xylidine | 84 | americanelements.com |
Nucleophilic Difluoromethylation Methodologies
Nucleophilic difluoromethylation is a powerful strategy for introducing the CF₂H group, particularly onto aromatic rings bearing electron-withdrawing groups or suitable leaving groups. A common precursor for this compound would be a 3-substituted nitrobenzene derivative, where the nitro group acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack.
(Difluoromethyl)trimethylsilane (TMSCF₂H) is a widely used nucleophilic difluoromethylating agent. In the presence of a suitable initiator, such as a fluoride source (e.g., CsF) or a strong base, TMSCF₂H can effectively transfer a nucleophilic "CF₂H⁻" equivalent. The reaction with a 3-halonitrobenzene or a related substrate would lead to the formation of 1-(difluoromethyl)-3-nitrobenzene. The nitro group can then be reduced to an amine and subsequently converted to the isocyanate.
Research has shown that the direct nucleophilic difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups at the 4-position can be achieved using TMSCF₂H. This highlights the feasibility of applying this methodology to similarly activated benzene (B151609) rings.
Radical Difluoromethylation via Fluorinated Reagents
Radical difluoromethylation offers a versatile approach for the C-H functionalization of aromatic compounds. This method typically involves the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring. Aniline derivatives are suitable substrates for these reactions.
Various reagents can serve as sources of the •CF₂H radical. For instance, visible-light-induced methods using organic photocatalysts like Eosin Y can promote the difluoroalkylation of anilines. These reactions often show a preference for the para-position. Another approach involves the formation of an electron donor-acceptor (EDA) complex between anilines and reagents like ethyl difluoroiodoacetate, which can be exploited for difluoroalkylation. Additionally, difluoromethyl heteroaryl-sulfones have been employed in photoredox-catalyzed C-H difluoromethylation processes.
Table 2: Radical Difluoromethylation of Aniline Derivatives
| Substrate | Reagent/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-dimethylaniline | Ethyl difluoroiodoacetate, Eosin Y, 525 nm light | para-Difluoroalkylated N,N-dimethylaniline | Good | rsc.org |
| p-tert-butylaniline | Ethyl difluoroiodoacetate, EDA complex formation | Difluorinated indolin-2-one | 55 | rsc.org |
Transition Metal-Catalyzed Difluoromethylation of Aromatic Systems
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for the introduction of the difluoromethyl group onto aromatic rings. These reactions typically involve the coupling of an aryl halide or triflate with a difluoromethyl source. For the synthesis of this compound, a suitable precursor would be 3-bromoaniline (B18343) or 3-chloroaniline.
A variety of palladium catalysts and difluoromethylating agents can be employed. The reaction conditions are generally mild, and a wide range of functional groups are tolerated. This makes it a powerful tool for the late-stage functionalization of complex molecules. Following the palladium-catalyzed difluoromethylation of the aniline precursor, the amino group can be converted to the isocyanate.
Table 3: Palladium-Catalyzed Difluoromethylation of Aryl Halides
| Substrate | Difluoromethyl Source | Catalyst/Ligand | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Chlorides/Triflates | (SIPr)Ag(CF₂H) | Pd(dba)₂ / DPEPhos | Difluoromethylated Arenes | Varies | scispace.com |
| Heteroaryl Chlorides/Bromides/Iodides | (SIPr)Ag(CF₂H) | Pd₂(dba)₃ / DPEPhos | Difluoromethylated Heteroarenes | Varies |
Nickel-Catalyzed Approaches for C(sp²)-H Difluoromethylation
Nickel catalysis has emerged as a powerful tool for the formation of C-CF₂H bonds, offering pathways that are often more cost-effective than those using palladium catalysts. nih.gov Two primary nickel-catalyzed strategies are particularly relevant for the synthesis of difluoromethylated aromatic compounds: direct C-H functionalization and cross-coupling reactions.
One prominent approach involves the nickel-catalyzed reductive cross-coupling of (hetero)aryl halides with a difluoromethyl source. nih.govresearchgate.net A notable example is the reaction of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive and abundant industrial chemical. nih.govresearchgate.net This method avoids the need to pre-form organometallic reagents and demonstrates a broad substrate scope, including complex pharmaceuticals. nih.govthieme-connect.de The proposed mechanism initiates with the oxidative addition of the aryl chloride to a Ni(0) species, followed by a pathway involving a difluoromethyl radical. nih.govthieme-connect.de To synthesize this compound via this route, a plausible precursor would be 1-chloro-3-aminobenzene. The amino group can be subsequently converted to the isocyanate functionality post-difluoromethylation. The isocyanate group itself may not be stable under the reductive conditions of the coupling reaction.
| Aryl Halide | Catalyst/Ligand | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various Aryl Chlorides | NiCl₂ / 4,4′-Di-tert-butyl-2,2′-bipyridine | ClCF₂H, Zn, MgCl₂, DMAP | Difluoromethylated Arenes | up to 90% | thieme-connect.de |
| 1-chloro-4-(tert-butyl)benzene | NiCl₂·DME / 2,2′-bipyridine | ClCF₂H, Zn, MgCl₂ | 1-(tert-butyl)-4-(difluoromethyl)benzene | 16% | nih.gov |
| 2-chloronaphthalene | NiCl₂ / Ligand | ClCF₂H, Zn, MgCl₂, DMAP | 2-(difluoromethyl)naphthalene | 72% | thieme-connect.de |
This table presents selected examples of nickel-catalyzed difluoromethylation of aryl chlorides, illustrating the general conditions and efficacy of the method.
Another significant advancement is the direct, nickel-catalyzed C(sp²)-H difluoromethylation of aromatic amines. nih.govacs.org This strategy is highly atom-economical as it does not require a pre-installed halide. Research has shown that by selecting an appropriate bidentate phosphine (B1218219) ligand, the regioselectivity of the difluoromethylation can be directed to either the ortho or para position of the aromatic amine. nih.govacs.orgresearchgate.net This divergent selectivity is a key advantage for synthesizing specific isomers. nih.gov While this method has been developed for ortho and para functionalization, achieving meta selectivity, as required for this compound, presents a greater challenge due to the inherent electronic directing effects of the amine group.
Difluorocarbene-Mediated Synthetic Transformations
Difluorocarbene (:CF₂) is a versatile and reactive intermediate used for introducing fluorine-containing moieties. rsc.org It is typically generated in situ from various precursors, such as sodium chlorodifluoroacetate, through decarboxylation. wikipedia.org While difluorocarbene is widely used for the difluoromethylenation of alkenes and insertion into X-H bonds (where X = O, N, S), its direct insertion into aromatic C-H bonds is less common. rsc.orgresearchgate.netnih.gov
The primary application of difluorocarbene in synthesizing fluorinated aromatics often involves multi-step sequences or reactions with highly activated substrates. For instance, the reaction of difluorocarbene with anilines can lead to N-difluoromethylation or more complex cyclization products rather than direct C-H insertion on the aromatic ring. nih.gov However, difluorocarbene can be utilized in palladium-catalyzed [4+1] cycloaddition reactions with substrates like 2-iodo-N-phenylbenzamides to construct heterocyclic systems, demonstrating its utility as a C1 synthon. rsc.org
For the synthesis of a compound like this compound, a difluorocarbene-mediated approach would likely be indirect. It might involve the construction of a fluorinated building block that is later incorporated into the aromatic system, rather than a direct difluoromethylation of a phenyl isocyanate or aniline precursor. The development of methods for the direct, regioselective C-H insertion of difluorocarbene into unactivated arenes remains an active area of research.
| Precursor | Carbene Source | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Sodium chlorodifluoroacetate | Heat (Decarboxylation) | Generation of :CF₂ | Difluorocarbene | wikipedia.org |
| 2-aminobenzenethiols | Difluorocarbene | Cyclization / C-F source | Fluorinated benzothiazoles | rsc.org |
| Organogold(I) complexes | Difluorocarbene | Insertion into R-Au(I) bond | gem-Difluoromethylene organometallics | nih.gov |
This table summarizes various transformations mediated by difluorocarbene, highlighting its role in generating fluorinated compounds.
Regioselective Synthesis and Positional Isomer Control in Difluoromethylated Aromatic Systems
Achieving regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds like this compound. The control of positional isomers depends heavily on the chosen synthetic strategy, whether it involves C-H activation or a cross-coupling approach.
In the context of nickel-catalyzed C(sp²)-H difluoromethylation of aromatic amines, regioselectivity can be controlled by the choice of ligand. nih.gov Specific bidentate phosphine ligands can steer the difluoromethylation to either the ortho or para position, overriding the statistical mixture that might otherwise be expected. nih.govacs.org This provides a powerful tool for creating specific isomers from a common aniline precursor.
However, directing functionalization to the meta position is significantly more challenging. wikipedia.org Traditional directing groups typically favor ortho-functionalization via the formation of a stable cyclic metal complex intermediate. wikipedia.org Achieving meta selectivity often requires specially designed directing groups that create a macrocyclic transition state, which is sterically favored for delivering the catalyst to the remote meta C-H bond. nih.govacs.orgacs.org For a substrate like aniline or phenyl isocyanate, a temporary directing group would need to be installed, guide the difluoromethylation to the meta position, and then be cleanly removed. While this strategy has been successfully applied for other types of C-H functionalization, its application to nickel-catalyzed difluoromethylation is an area of ongoing development. nih.govacs.org
An alternative and often more straightforward strategy for ensuring meta regiochemistry is to employ a cross-coupling reaction. By starting with a precursor that already contains the desired 1,3-substitution pattern, such as 3-chloroaniline or 1-bromo-3-nitrobenzene, the regiochemistry is pre-determined. For example, the nickel-catalyzed difluoromethylation of 3-chloroaniline would yield 3-(difluoromethyl)aniline, which can then be converted to the target isocyanate. This approach decouples the challenge of C-H regioselectivity from the C-F bond-forming step.
| Methodology | Substrate Type | Achievable Selectivity | Controlling Factor | Reference |
|---|---|---|---|---|
| Ni-Catalyzed C-H Activation | Aromatic Amines | ortho / para | Bidentate Phosphine Ligand | nih.govacs.org |
| Pd-Catalyzed C-H Activation | Arenes with nitrile template | meta | Removable Si-tethered directing group | nih.govacs.org |
| Ni-Catalyzed Cross-Coupling | 3-Substituted Aryl Halides | meta | Position of halide on starting material | nih.govthieme-connect.de |
This table compares different strategies for achieving regiocontrol in the synthesis of difluoromethylated aromatic systems.
Chemical Reactivity and Mechanistic Pathways of 1 Difluoromethyl 3 Isocyanatobenzene
Nucleophilic Addition Reactions at the Isocyanate Moiety
The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing difluoromethyl group in the meta position on the phenyl ring further enhances this electrophilicity, likely increasing the rate of nucleophilic addition compared to unsubstituted phenyl isocyanate.
Formation of Carbamates with Alcohols and Phenols
In the presence of alcohols or phenols, 1-(difluoromethyl)-3-isocyanatobenzene undergoes a nucleophilic addition reaction to form carbamates (urethanes). The reaction is initiated by the attack of the lone pair of electrons from the oxygen atom of the hydroxyl group on the electrophilic carbon of the isocyanate. This is typically followed by a proton transfer to the nitrogen atom, resulting in the stable carbamate (B1207046) product. This reaction is fundamental in the production of polyurethanes when diols or polyols are used as the nucleophile.
The general mechanism involves the alcohol's oxygen atom attacking the isocyanate's central carbon, leading to a zwitterionic intermediate which rapidly rearranges to the final carbamate product.
Table 1: Examples of Carbamate Formation Reactions
| Nucleophile | Product | Product Class |
|---|---|---|
| Methanol | Methyl (3-(difluoromethyl)phenyl)carbamate | Alkyl Carbamate |
| Phenol | Phenyl (3-(difluoromethyl)phenyl)carbamate | Aryl Carbamate |
Formation of Ureas with Primary and Secondary Amines
The reaction of this compound with primary or secondary amines is typically a rapid and exothermic process that yields substituted ureas. acs.orgrsc.org Amines are generally more potent nucleophiles than alcohols, and the reaction often proceeds without the need for a catalyst. The mechanism is analogous to carbamate formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon.
This reaction is highly efficient and is a common method for forming urea (B33335) linkages in organic synthesis. acs.orgresearchgate.net The resulting ureas are generally stable, crystalline solids.
Table 2: Examples of Urea Formation Reactions
| Nucleophile | Product | Product Class |
|---|---|---|
| Aniline (B41778) | 1-(3-(Difluoromethyl)phenyl)-3-phenylurea | Diaryl Urea |
| Diethylamine | 1-(3-(Difluoromethyl)phenyl)-3,3-diethylurea | Trisubstituted Urea |
Reactions with Other Heteroatom Nucleophiles
Beyond alcohols and amines, the isocyanate group of this compound readily reacts with other heteroatom nucleophiles. researchgate.net
Water : The reaction with water initially forms an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield 3-(difluoromethyl)aniline (B46249) and carbon dioxide. The newly formed aniline is nucleophilic and can react with another molecule of the starting isocyanate to produce 1,3-bis(3-(difluoromethyl)phenyl)urea.
Thiols : Thiols (mercaptans) react with isocyanates in a manner similar to alcohols to produce thiocarbamates. organic-chemistry.orgmdpi.comacs.org This reaction provides a straightforward route to S-alkyl or S-aryl thiocarbamates, which are valuable compounds in various chemical fields. organic-chemistry.org The reaction proceeds via nucleophilic attack of the sulfur atom on the isocyanate carbon. organic-chemistry.org
Cycloaddition Reactions Involving the Isocyanate Functionality
The heterocumulene structure of the isocyanate group, with its perpendicular π-bonds, allows it to participate in various cycloaddition reactions. These reactions are valuable for the synthesis of heterocyclic compounds. Aryl isocyanates can undergo [2+2], [3+2], and [4+2] cycloadditions. researchgate.net
For instance, the C=N bond of the isocyanate can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides or azides to form five-membered heterocycles. The reaction of aryl isocyanates with certain triazoline precursors has been shown to proceed via the formation of a complex, which then decomposes to yield nitrogen and a diazatri-cycloadduct. tri-iso.com Similarly, isocyanates can react with carbodiimides in a [2+2] cycloaddition to form four-membered uretidinedione rings. While specific studies on this compound in this context are not prevalent, its reactivity is expected to align with that of other electronically similar aryl isocyanates.
Homo- and Co-Polymerization Reactions Initiated by the Isocyanate Group
The isocyanate functionality is a cornerstone of polymer chemistry, particularly in the formation of polyurethanes and polyureas. google.com this compound can act as a monomer in these polymerization reactions.
Co-polymerization : When reacted with difunctional or polyfunctional alcohols (diols/polyols), it would engage in step-growth polymerization to form polyurethanes. Similarly, reaction with diamines or polyamines would yield polyureas. These polymers are known for a wide range of properties, from rigid foams to flexible elastomers. google.com
Homopolymerization : Under specific conditions, typically with anionic catalysts or certain tertiary amines at low temperatures, aryl isocyanates can undergo homopolymerization. rsc.org A common reaction is trimerization, which produces a highly stable six-membered isocyanurate ring. This process is used to create cross-linked, thermally stable polyisocyanurate foams and resins. rsc.org
The preparation of polymers bearing pendant isocyanate groups is a significant area of research, as these materials are highly versatile for subsequent modifications. rsc.org
Chemical Transformations and Reactivity of the Difluoromethyl Group
The difluoromethyl (CF₂H) group imparts unique properties to the aromatic ring and is not merely a passive substituent. It is recognized in medicinal chemistry as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a lipophilic hydrogen bond donor.
The key reactivity aspects of the difluoromethyl group include:
Hydrogen Bond Donation : The C-H bond in the CF₂H group is polarized due to the strong electron-withdrawing effect of the two fluorine atoms. This makes the hydrogen atom acidic and a competent hydrogen bond donor, a unique feature among fluorinated alkyl groups.
Electronic Effects : As a substituent on the benzene (B151609) ring, the difluoromethyl group acts as a moderate electron-withdrawing group through induction, influencing the reactivity of the aromatic ring and the attached isocyanate functionality.
C-H Bond Activation/Deprotonation : The acidity of the difluoromethyl proton allows for its abstraction by a strong base to generate a difluoro-stabilized carbanion. This nucleophilic species can then react with various electrophiles, offering a pathway for further functionalization at this position.
Radical Reactions : The difluoromethyl group can be introduced onto aromatic systems via radical pathways, and while generally stable, it can participate in radical reactions under specific conditions.
Stability : The C-F bonds are exceptionally strong, rendering the difluoromethyl group stable under most reaction conditions used to transform the isocyanate moiety. Selective transformation of a C-F bond within the group is challenging and requires specialized methods.
Table 3: Properties and Reactivity of the Aromatic Difluoromethyl Group
| Property | Description | Implication |
|---|---|---|
| Electronic Nature | Electron-withdrawing (inductive effect) | Activates the isocyanate group toward nucleophilic attack. |
| Hydrogen Bonding | Acts as a hydrogen bond donor | Can participate in non-covalent interactions, important in biological contexts. |
| Acidity | The C-H proton is moderately acidic | Can be deprotonated with a strong base to form a nucleophilic anion. |
| Bioisosterism | Isosteric and isopolar to hydroxyl and thiol groups | Useful for modifying molecules in medicinal and agrochemical chemistry. |
Derivatization and Functionalization of the CF₂H Moiety
The difluoromethyl group, once considered a relatively inert functionality, has emerged as a versatile handle for molecular derivatization. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms, render the attached proton acidic enough for deprotonation and subsequent functionalization.
Key functionalization strategies include:
Deprotonation and Nucleophilic Addition: The C-H bond in the Ar-CF₂H system can be deprotonated by strong bases to generate a nucleophilic difluoromethylide anion (Ar-CF₂⁻). This reactive intermediate can then engage with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This approach allows for the introduction of diverse functional groups at the benzylic position.
Radical-Mediated Reactions: The CF₂H group can participate in radical reactions. A difluoromethyl radical (•CF₂H) can be generated from various precursors through processes like single-electron transfer (SET) or atom abstraction. rsc.org These radicals are valuable for C-H functionalization of (hetero)arenes and addition reactions to unsaturated systems. mdpi.com
Radiofluorination: For applications in positron emission tomography (PET), the CF₂H group can be radiolabeled with fluorine-18 (B77423) ([¹⁸F]). nih.gov This is often achieved through nucleophilic substitution, where a precursor molecule is treated with [¹⁸F]fluoride. nih.gov Specialized methods, sometimes involving an auxiliary group to direct the fluorination, have been developed to achieve this transformation with high radiochemical yield and specificity. nih.gov
Influence of the Difluoromethyl Group on Aromatic Ring Reactivity
The difluoromethyl group exerts a significant electronic influence on the aromatic ring of this compound, primarily through a strong electron-withdrawing inductive effect (-I). This effect is weaker than that of a trifluoromethyl (-CF₃) group but substantial enough to deactivate the ring towards electrophilic aromatic substitution. youtube.comnih.gov
Deactivating Nature: By withdrawing electron density from the π-system, the -CF₂H group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. youtube.com The presence of the isocyanate group, another strong electron-withdrawing group, further deactivates the ring.
Directing Effects: For electrophilic aromatic substitution, electron-withdrawing groups are typically meta-directors. wikipedia.org In this compound, both the -CF₂H and -NCO groups are situated in a meta relationship to each other. Both groups direct incoming electrophiles to the positions meta to themselves. This means electrophilic attack is most likely to occur at the C4, C5, and C6 positions, with C5 being sterically the most accessible.
Activation towards Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-withdrawing nature of the -CF₂H and -NCO groups makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present on the ring. nih.gov The withdrawal of electron density helps to stabilize the negative charge in the intermediate Meisenheimer complex formed during the reaction. nih.gov
Elucidation of Reaction Mechanisms for Key Transformations
Understanding the mechanistic pathways is crucial for predicting reactivity and optimizing reaction conditions for transformations involving this compound.
Mechanism of SₙAr: Nucleophilic aromatic substitution on an appropriately substituted difluoromethylarene typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing difluoromethyl group helps to stabilize this intermediate, particularly if it is located ortho or para to the site of attack. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov In some cases, a concerted SₙAr mechanism, which avoids a high-energy intermediate, may also be possible. nih.gov
Mechanism of Radical Difluoromethylation: Photocatalytic methods are often employed to generate difluoromethyl radicals. A common mechanistic cycle involves the excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex) by visible light. mdpi.com The excited photocatalyst can then engage in a single-electron transfer (SET) with a difluoromethyl precursor (like BrCF₂H or a sulfinate salt) to generate the •CF₂H radical. rsc.orgmdpi.com This radical then adds to the aromatic ring (a Minisci-type reaction), forming a radical adduct. A final oxidation step, often involving the oxidized photocatalyst, followed by deprotonation, yields the difluoromethylated aromatic product and regenerates the catalyst for the next cycle. mdpi.com
Mechanism of Metal-Catalyzed Cross-Coupling: Transition metal-catalyzed reactions, particularly with copper or palladium, are used to form Ar-CF₂H bonds. wiley-vch.de For instance, a copper-mediated cross-coupling might involve the formation of a "CuCF₂H" species in situ. wiley-vch.de The catalytic cycle could proceed through an oxidative addition of an aryl halide to a low-valent metal center, followed by transmetalation with the difluoromethylating agent, and concluding with a reductive elimination step that forges the Ar-CF₂H bond and regenerates the active catalyst. rsc.org Some proposed mechanisms involve Cu(III) intermediates. rsc.org
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(Difluoromethyl)-3-isocyanatobenzene. By analyzing the interactions of the ¹H, ¹³C, and ¹⁹F nuclei with an external magnetic field, precise information about the chemical environment, connectivity, and through-bond coupling of each atom can be obtained.
In the ¹H NMR spectrum of this compound, the proton of the difluoromethyl group (-CHF₂) is expected to exhibit a characteristic signal. This proton is coupled to the two equivalent fluorine atoms, resulting in a triplet due to ¹J-HF coupling. The aromatic region of the spectrum would display a complex pattern of multiplets corresponding to the four protons on the benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of both the isocyanate and difluoromethyl groups.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHF₂ | 6.5 - 7.0 | Triplet (t) | JHF ≈ 56-58 Hz |
Note: The data presented is predictive, based on typical values for difluoromethylarenes and related phenyl isocyanates.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-CF). The isocyanate carbon (-NCO) is expected at a distinct chemical shift. The aromatic carbons will show several signals, with those directly bonded to or in close proximity to the fluorine atoms potentially exhibiting smaller C-F couplings.
Expected ¹³C NMR Data for this compound and Comparative Data for 3-(Trifluoromethyl)phenyl isocyanate
| Carbon Atom | Expected Chemical Shift (δ, ppm) for this compound | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHF₂ | 110 - 115 | Triplet (t) | JCF ≈ 235-240 Hz |
| -N=C=O | ~125 | Singlet (s) | N/A |
| Aromatic C-F | 130 - 140 | Triplet (t) | JCCF ≈ 20-25 Hz |
Note: The expected values for this compound are based on established ranges. Data for the analogous 3-(Trifluoromethyl)phenyl isocyanate shows signals in similar regions, supporting these predictions. chemicalbook.com
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent and will produce a single signal. This signal will be split into a doublet by the adjacent proton (¹J-HF coupling). The chemical shift is typically reported relative to a standard such as CFCl₃. For difluoromethyl groups attached to an aromatic ring, the chemical shift is expected to be in the range of -90 to -120 ppm.
Expected ¹⁹F NMR Data
| Fluorine Atoms | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
Note: This data is predictive, based on typical spectroscopic values for aromatic difluoromethyl compounds. sigmaaldrich.comcolorado.edu
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is crucial for identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy is highly effective for identifying the potent isocyanate (-N=C=O) functional group, which exhibits a strong and sharp absorption band due to its asymmetric stretching vibration. This band is typically found in a relatively uncongested region of the spectrum, making it a reliable diagnostic peak. Other characteristic absorptions include those for C-F bonds and the aromatic ring.
Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| -N=C=O | 2240 - 2280 | Strong, Sharp | Asymmetric Stretch |
| Aromatic C=C | 1400 - 1600 | Medium to Weak | Ring Stretch |
| C-F | 1100 - 1350 | Strong | Stretch |
Note: The strong absorption band for the isocyanate group is a key feature in the IR spectrum of phenyl isocyanates and related compounds. chemicalbook.comresearchgate.netspectroscopyonline.com
Raman spectroscopy complements IR spectroscopy and is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric stretch of the isocyanate group, though weaker in the IR spectrum, can often be observed in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals.
Characteristic Raman Shifts
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| -N=C=O | ~1430 | Medium | Symmetric Stretch |
Note: Raman data for the analogous 3-(Trifluoromethyl)phenyl isocyanate confirms the presence of characteristic peaks for the isocyanate and aromatic functionalities. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The molecular formula of the compound is C₈H₅F₂NO, which corresponds to a precise molecular weight of approximately 169.13 g/mol . americanelements.com
The fragmentation of aromatic compounds in mass spectrometry is often characterized by the stability of the aromatic ring, which can lead to a prominent molecular ion peak. whitman.edu Key fragmentation pathways for aromatic isocyanates typically involve the isocyanate group and substituents on the benzene ring. For this compound, likely fragmentation would involve the loss of the isocyanate group (-NCO, 42 Da) or cleavage of the difluoromethyl group (-CHF₂, 51 Da). The fragmentation of alkyl-substituted benzene rings often results in the formation of a stable tropylium (B1234903) ion. whitman.edu
A theoretical fragmentation pattern is outlined in the table below, illustrating potential major fragment ions that could be observed in an electron ionization mass spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 169 | [C₈H₅F₂NO]⁺ | (Molecular Ion) |
| 127 | [C₈H₅F₂]⁺ | NCO |
| 118 | [C₇H₅F₂]⁺ | HNCO |
| 91 | [C₆H₄F]⁺ | CO, HCN, HF |
| 77 | [C₆H₅]⁺ | CHF₂, NCO |
This table is based on theoretical fragmentation patterns and general principles of mass spectrometry for analogous compounds.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction (SC-XRD) provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, a published single crystal structure of this compound has not been identified in the scientific literature.
However, analysis of related fluorinated aromatic compounds and isocyanate derivatives by SC-XRD reveals common structural motifs. esrf.fruni-mainz.deresearchgate.netmdpi.com For this compound, a hypothetical crystal structure determination would provide valuable data on the planarity of the benzene ring, the orientation of the difluoromethyl and isocyanate substituents, and any significant intermolecular interactions, such as hydrogen bonding or halogen bonding involving the fluorine atoms. The table below presents hypothetical crystallographic parameters based on typical values for small organic molecules.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 770 |
| Z (molecules per unit cell) | 4 |
This table contains hypothetical data for illustrative purposes, as no experimental crystal structure has been reported.
Gas electron diffraction is a powerful technique for determining the molecular structure of compounds in the gas phase, free from the influence of crystal packing forces. researchgate.netresearchgate.netrsc.org While no specific GED studies on this compound have been found, studies on similar fluorinated benzene derivatives provide insights into the expected structural parameters. researchgate.netresearchgate.netrsc.org
A GED analysis of this compound would precisely determine the bond lengths (C-C, C-H, C-F, C-N, N=C, C=O) and bond angles in the gaseous state. This data would allow for a comparison between the solid-state and gas-phase geometries, highlighting the effects of intermolecular forces on the molecular structure. iupac.org
Other Complementary Chromatographic and Spectroscopic Techniques
A variety of other analytical methods are crucial for the complete characterization and purity assessment of this compound.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of isocyanates and monitoring reactions. nih.govkoreascience.krepa.govresearchgate.net Due to the high reactivity of the isocyanate group, analysis is often performed after derivatization. nih.gov A common approach involves reaction with an amine, such as di-n-butylamine (DBA), to form a stable urea (B33335) derivative, which can then be analyzed by reverse-phase HPLC with UV or mass spectrometric detection. diva-portal.org
Gas Chromatography (GC): GC can also be employed for the analysis of isocyanates, often after derivatization to improve volatility and thermal stability. nih.govoup.comresearchgate.net Indirect methods, where the excess derivatizing agent is quantified, can also be used. nih.gov
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the molecular structure. ¹⁹F NMR is particularly informative for fluorinated compounds, providing distinct signals for the difluoromethyl group. nih.gov The chemical shifts and coupling constants in these spectra provide detailed information about the electronic environment of each atom.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the characteristic functional groups present in the molecule. A strong absorption band around 2250-2275 cm⁻¹ is a definitive indicator of the isocyanate (-N=C=O) stretching vibration. researchgate.net Other bands would correspond to C-H, C-F, and aromatic C=C stretching and bending vibrations.
The combined application of these advanced analytical and spectroscopic methodologies provides a comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity for various applications.
Theoretical and Computational Chemistry Investigations
Computational Modeling of Reaction Mechanisms
Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, providing a detailed picture of how reactants transform into products.
A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). researchgate.net The transition state is a first-order saddle point on the potential energy surface, representing the point of maximum energy along the minimum energy reaction pathway. chemrxiv.org Computational methods can locate the precise geometry of the transition state for a given reaction involving 1-(Difluoromethyl)-3-isocyanatobenzene, such as its cycloaddition with a dienophile or nucleophilic addition to the isocyanate group. chemrxiv.orgnih.gov
Once the transition state structure is identified, its energy can be calculated. The difference in energy between the transition state and the reactants is the activation energy (Ea or ΔG‡). researchgate.net This value is a critical determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. These calculations allow for a quantitative prediction of how substituents, such as the difluoromethyl group, influence the reactivity of the isocyanate moiety. chemrxiv.org
Table 5: Calculated Activation Energies for a Hypothetical Reaction (e.g., with H₂O)
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| Step 1: Nucleophilic Attack | Energy of Reactants | 0.0 |
| Energy of Transition State 1 (TS1) | +19.5 | |
| Activation Energy (Ea1) | 19.5 | |
| Step 2: Proton Transfer | Energy of Intermediate | -5.2 |
| Energy of Transition State 2 (TS2) | +10.8 | |
| Activation Energy (Ea2) | 16.0 |
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. u-szeged.hulibretexts.org It provides a comprehensive map of all possible molecular geometries and their corresponding energies, offering a complete picture of the reaction landscape. yale.edu The PES connects reactant and product valleys through mountain passes, where transition states are located. libretexts.orgyale.edu
Table 6: Representative Points on a 1D Potential Energy Surface (Reaction Coordinate Diagram)
| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | Reactants | 0.0 |
| B | Transition State 1 | +19.5 |
| C | Intermediate | -5.2 |
| D | Transition State 2 | +10.8 |
| E | Products | -15.0 |
Analysis of Electronic Properties and Frontier Molecular Orbitals (FMO)
A comprehensive analysis of the electronic properties and frontier molecular orbitals (FMOs) of this compound is crucial for understanding its chemical reactivity, kinetic stability, and potential applications in materials science. Such investigations are typically carried out using computational methods, such as Density Functional Theory (DFT), which provide detailed insights into the molecule's electronic structure. However, a review of the current scientific literature reveals a significant gap in research specifically detailing the FMO analysis for this compound.
Frontier Molecular Orbital theory, developed by Kenichi Fukui, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. bhu.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. materialsciencejournal.orgminoofar.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability; a larger gap generally implies higher stability and lower chemical reactivity. physchemres.org
Theoretical studies on various organic molecules demonstrate the utility of DFT calculations in predicting these properties. bhu.ac.indntb.gov.ua For instance, computational analyses of related aromatic and isocyanate-containing compounds have successfully determined their HOMO-LUMO energies, electrostatic potentials, and other quantum chemical descriptors. physchemres.orgscispace.com These studies often employ basis sets like B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost. materialsciencejournal.orgdntb.gov.ua The resulting data on orbital energies, energy gaps, ionization potential, and electron affinity are then used to predict the most likely sites for electrophilic and nucleophilic attack and to understand charge transfer mechanisms within the molecule. materialsciencejournal.orgescholarship.org
The Strategic Role of 1 Difluoromethyl 3 Isocyanatobenzene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Fluorinated Heterocyclic Compounds
The isocyanate functionality of 1-(difluoromethyl)-3-isocyanatobenzene is an exceptionally reactive handle for the synthesis of heterocyclic systems. Heterocycles containing fluorine are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govnih.gov The difluoromethyl group, in particular, is an emerging and valuable substituent in drug design. nih.gov
The electrophilic carbon atom of the isocyanate is susceptible to attack by a wide range of nucleophiles, initiating cyclization cascades to form stable ring systems. wikipedia.org This reactivity allows this compound to serve as a key precursor for various fluorinated heterocycles. For instance, its reaction with binucleophiles is a common strategy for building fused ring systems. A prominent example is the synthesis of quinazolinones, a class of heterocycles with significant biological activity. organic-chemistry.orgresearchgate.netpleiades.onlineresearchgate.net The reaction of an aryl isocyanate with a 2-aminobenzamide (B116534) derivative, for example, can lead directly to the quinazolinone core, incorporating the difluoromethylphenyl moiety at the N-3 position.
Furthermore, [3+2] cycloaddition reactions represent another powerful tool for heterocycle synthesis using isocyanate precursors, potentially leading to five-membered rings. researchgate.netresearchgate.net The versatility of the isocyanate group enables a broad range of synthetic transformations for accessing novel fluorinated heterocyclic scaffolds. rsc.org
| Reactant Type | Resulting Heterocycle Core | Significance |
|---|---|---|
| 2-Amino-N-arylbenzamides | Quinazolinones | Common motif in pharmacologically active compounds. organic-chemistry.orgresearchgate.net |
| Ortho-amino phenols/thiophenols | Benzoxazinones / Benzothiazinones | Important heterocyclic frameworks in medicinal chemistry. |
| Hydrazines / Hydrazides | Triazinones / Semicarbazides | Precursors for more complex heterocyclic systems. |
| Azides (via Staudinger reaction) | Carbodiimides (precursors to ureas, etc.) | Versatile intermediates for further functionalization. wikipedia.org |
Intermediate for the Construction of Complex Multifunctional Organic Architectures
The dual functionality of this compound makes it an ideal intermediate for assembling complex, multifunctional organic molecules. It can act as a molecular linchpin, connecting different structural fragments through sequential reactions at its distinct reactive sites.
The isocyanate group provides a reliable reaction point for introducing the entire difluoromethylphenyl moiety onto a substrate containing a nucleophilic group (e.g., -OH or -NH2). wikipedia.orgnoaa.govtaylorandfrancis.com Once this linkage is formed, creating a urea (B33335) or carbamate (B1207046) bond, the aromatic ring remains available for further synthetic modifications, such as electrophilic aromatic substitution or cross-coupling reactions, allowing for the construction of elaborate molecular architectures.
This building block is particularly well-suited for use in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. wustl.edunih.govnih.gov Isocyanate- and isocyanide-based MCRs are powerful tools for rapidly generating molecular diversity for applications like drug discovery. nih.govscispace.comresearchgate.net While specific examples employing this compound are not prevalent, its structure is amenable to classic MCRs like the Ugi or Passerini reactions (after conversion to an isocyanide), which would allow for the simultaneous introduction of multiple points of diversity around the core structure.
The strategic value lies in its ability to introduce the valuable difluoromethylphenyl group into a larger molecule in a single, efficient step, providing a foundation upon which further complexity can be built. researchgate.netnih.gov
Monomer and Intermediate in Advanced Polymer and Material Science Applications
In polymer science, isocyanates are fundamental monomers for the production of polyurethanes, a highly versatile class of polymers. nih.govepa.gov this compound, as an aromatic isocyanate, can be used in polyaddition reactions with polyols (molecules with two or more hydroxyl groups) to create fluorinated polyurethanes. nih.govscispace.com
The properties of the resulting polymer are directly influenced by its constituent monomers. researchgate.net The aromatic nature of the isocyanate contributes to the rigidity and thermal stability of the polymer's hard segments. nih.govresearchgate.net The incorporation of the difluoromethyl group into the polymer backbone is expected to confer several desirable properties characteristic of fluorinated materials: nih.gov
Hydrophobicity and Oleophobicity: The low surface energy of fluorine atoms leads to materials that repel water and oils, useful for creating protective coatings and self-cleaning surfaces.
Thermal Stability: The strength of the carbon-fluorine bond can enhance the thermal stability of the polymer.
Chemical Resistance: Fluorinated polymers often exhibit increased resistance to chemical attack.
Low Refractive Index: This property is valuable for optical applications.
By carefully selecting the polyol co-monomer (e.g., polyester (B1180765) or polyether polyols), the properties of the final polyurethane material, such as flexibility, hardness, and elasticity, can be precisely tailored. nih.govresearchgate.net The use of this compound enables the design of advanced materials with a unique combination of polyurethane's mechanical performance and the specialized properties of organofluorine compounds. tue.nl While isocyanate-free routes to polyurethanes are being explored for environmental reasons, isocyanate-based polymerization remains a dominant industrial method. eurekalert.orgrwth-aachen.deresearchgate.net
| Property | Contributing Moiety | Potential Application |
|---|---|---|
| Rigidity, Hardness | Aromatic Ring (Hard Segment) | Durable coatings, rigid foams, elastomers. researchgate.net |
| Hydrophobicity / Low Surface Energy | Difluoromethyl Group (-CHF2) | Water-repellent textiles, anti-fouling surfaces. nih.gov |
| Enhanced Thermal Stability | Aromatic Ring & C-F Bonds | High-performance insulation, aerospace components. tue.nl |
| Chemical Inertness | Difluoromethyl Group (-CHF2) | Chemical-resistant seals and linings. |
Design and Synthesis of Novel Reagents and Intermediates Incorporating the Difluoromethylphenyl Isocyanate Moiety
Beyond its direct use in synthesis, this compound can serve as a platform for designing novel, specialized reagents and intermediates. nih.gov The development of new reagents for introducing specific functional groups, such as the difluoromethyl group, is a continuous goal in synthetic chemistry. rsc.orgresearchgate.netresearchgate.net
By leveraging the predictable reactivity of the isocyanate group, this starting material can be converted into a range of stable intermediates that carry the difluoromethylphenyl tag. These new intermediates can then be employed in subsequent, more complex synthetic operations where the direct use of the isocyanate might be incompatible with the reaction conditions.
For example, reaction with a suitable nucleophile can transform the isocyanate into a different functional group, creating a new bifunctional molecule. This strategy allows the unique electronic and steric properties of the difluoromethylphenyl group to be installed within a new chemical context, expanding its utility.
| Reactant | Intermediate Formed | Potential Use |
|---|---|---|
| Hydroxylamine (NH2OH) | N-(3-(difluoromethyl)phenyl)hydroxyurea | Ligand in coordination chemistry; precursor for other nitrogen-containing heterocycles. |
| Amino acids | Peptide-mimetics with a C-terminal ureido linkage | Building blocks for peptidomimetic drug discovery. |
| Propargyl alcohol | Propargyl N-(3-(difluoromethyl)phenyl)carbamate | Intermediate for click chemistry or further metal-catalyzed transformations. |
| Hydrazine (N2H4) | 4-(3-(difluoromethyl)phenyl)semicarbazide | Precursor for pyrazoles and other five-membered heterocycles. |
This approach effectively repackages the difluoromethylphenyl isocyanate moiety into new, value-added building blocks, broadening the synthetic chemist's toolkit for creating complex fluorinated molecules.
Future Research Directions and Emerging Trends
Development of Green Chemistry-Compliant and Sustainable Synthetic Routes
The traditional synthesis of aryl isocyanates often involves highly toxic reagents such as phosgene (B1210022) or its derivatives, which presents significant safety and environmental concerns. rsc.orgresearchgate.netacs.org Future research will undoubtedly focus on developing greener, phosgene-free synthetic pathways to 1-(difluoromethyl)-3-isocyanatobenzene.
Key areas of investigation will include:
Reductive Carbonylation: Catalytic reductive carbonylation of 3-(difluoromethyl)nitrobenzene using carbon monoxide as a C1 source is a promising alternative. researchgate.netacs.org Research will aim to identify robust and recyclable catalysts, likely based on transition metals like palladium or rhodium, that can perform this conversion with high selectivity and yield under milder conditions. researchgate.netgoogle.com
Carbamate (B1207046) Decomposition: A two-step process involving the initial formation of a carbamate from a 3-(difluoromethyl)aniline (B46249) derivative, followed by thermal or catalytic decomposition to the isocyanate, is another viable phosgene-free route. acs.orgresearchgate.net This method avoids hazardous reagents and simplifies product purification. researchgate.net
Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of biomass-derived starting materials. biorizon.euacs.org While challenging, future research could explore multi-step synthetic sequences starting from renewable platform chemicals to generate the aromatic core, which would then be functionalized to produce the target isocyanate. universityofcalifornia.edu
The principles guiding this research are summarized in the table below.
| Principle of Green Chemistry | Application to this compound Synthesis |
| Prevention | Designing syntheses to minimize waste, such as moving from stoichiometric reagents to catalytic processes. |
| Atom Economy | Utilizing reactions like carbonylations that incorporate a high proportion of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Eliminating the use of phosgene and its derivatives in favor of alternatives like dimethyl carbonate or CO. acs.org |
| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives or developing solvent-free reaction conditions. |
| Catalysis | Developing highly efficient and selective catalysts to replace stoichiometric reagents, thereby reducing waste. researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The interplay between the electron-withdrawing difluoromethyl group and the highly electrophilic isocyanate group can lead to unique reactivity. The difluoromethyl group enhances the electrophilicity of the isocyanate carbon, potentially increasing its reactivity towards nucleophiles compared to non-fluorinated analogues. rsc.orgresearchgate.net
Future research is expected to explore:
Modulated Reactivity: Quantifying the influence of the CHF2 group on the kinetics and thermodynamics of classical isocyanate reactions (e.g., with alcohols, amines, water). ebrary.netresearchgate.net This could lead to the design of molecules with precisely tuned reactivity for applications in polymer science or medicinal chemistry.
Novel Cycloaddition Reactions: The isocyanate moiety is a well-known partner in cycloaddition reactions. dntb.gov.ua Research could uncover unprecedented cycloaddition pathways, possibly involving the difluoromethyl group or the aromatic ring, to construct novel and complex heterocyclic scaffolds. acs.orgacs.org The altered electronic nature of the molecule may enable reactions that are not feasible with standard aryl isocyanates.
Directed C-H Functionalization: The development of catalytic systems that can selectively functionalize the C-H bonds on the aromatic ring, using the existing functional groups as directors, is a major goal in modern synthesis. nih.govacs.org Future work could focus on developing catalysts that can selectively target the ortho or meta positions relative to the two substituents, enabling the synthesis of polysubstituted aromatic compounds that are otherwise difficult to access.
Integration into Flow Chemistry Systems and Automated Synthetic Platforms
The synthesis and handling of isocyanates can be hazardous due to their toxicity and high reactivity. rsc.orgrsc.org Flow chemistry offers significant advantages in mitigating these risks. By performing reactions in small-volume, continuous-flow reactors, safety is dramatically improved. rsc.orgrsc.org
Emerging trends in this area include:
On-Demand Synthesis: Developing a fully continuous flow process for this compound, potentially starting from the corresponding carboxylic acid via a Curtius rearrangement of an acyl azide (B81097) intermediate. thieme-connect.comacs.org This "make-and-use" approach would avoid the isolation and storage of the toxic isocyanate. rsc.org
Enhanced Process Control: Flow reactors provide superior control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and minimized byproduct formation. thieme-connect.com
Automated Platforms: Integrating flow reactors with automated synthesis platforms can enable high-throughput screening of reaction conditions, rapid library synthesis of derivatives, and process optimization. sigmaaldrich.comwikipedia.orgmt.com These automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and development of new materials and molecules derived from this compound. imperial.ac.ukoxfordglobal.com
| Feature | Batch Processing | Flow Chemistry |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes and containment. |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Excellent surface-area-to-volume ratio allows for superior heat control. |
| Mass Transfer | Can be limited, especially in multiphasic reactions. | Enhanced mixing and interfacial contact area. |
| Scalability | Often problematic ("scaling up"). | Scalable by running the process for a longer duration ("scaling out"). |
| Process Control | Less precise control over reaction parameters. | Precise and consistent control over temperature, pressure, and time. |
Advanced Catalyst Design for Enhanced Selectivity and Efficiency
Catalysis is central to developing both sustainable synthesis routes and novel transformations. For this compound, catalyst design will be crucial for overcoming current limitations.
Future research directions will likely involve:
Non-Precious Metal Catalysts: While noble metals like palladium and rhodium are effective for isocyanate synthesis, there is a strong push to develop catalysts based on more abundant and less expensive metals like iron, copper, or manganese. researchgate.net
Regioselective Catalysis: Designing catalysts for the selective functionalization of the aromatic ring is a significant challenge. nih.gov This could involve developing catalysts that recognize the specific electronic and steric environment of the substrate to direct reactions to a single desired position. For example, cooperative catalysis involving multiple metals or a metal and an organocatalyst could achieve regioselectivities not possible with single-component systems. nih.govuchicago.edu
Organocatalysis: Exploring the use of metal-free organocatalysts for reactions involving the isocyanate group. tandfonline.com For instance, developing chiral organocatalysts could enable enantioselective additions to the isocyanate, providing access to valuable chiral building blocks.
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. mdpi.com Density Functional Theory (DFT) and other computational methods can offer deep mechanistic insights and predictive power, guiding and accelerating experimental discovery. acs.orgrsc.org
Future synergistic approaches will focus on:
Mechanism Elucidation: Using DFT calculations to model the transition states and reaction pathways for both the synthesis of this compound and its subsequent reactions. acs.orgresearchgate.netnih.gov This can help explain observed reactivity and selectivity, and predict how changes to the reaction conditions or catalyst structure will impact the outcome.
Predictive Catalyst Design: Computationally screening libraries of potential catalysts to identify promising candidates before committing to laboratory synthesis. biorizon.eu This in silico approach can predict catalytic activity and selectivity, saving significant time and resources.
Understanding Reactivity: Modeling the electronic structure of this compound to understand how the difluoromethyl group influences the reactivity of the isocyanate. researchgate.net Computational studies can precisely map the electron density and predict how the molecule will interact with various reagents, providing a rational basis for designing new transformations. nih.govnih.gov This synergy allows for a cycle of prediction, experimentation, and refinement that leads to a more profound understanding and faster innovation.
Q & A
Q. Purity Assurance :
- Chromatography : Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradients).
- Recrystallization : Use solvents like ethanol or acetonitrile for final crystallization.
- Analytical Validation : Confirm purity via HPLC (>95% by area) and monitor by / NMR for characteristic peaks (e.g., isocyanate C=O stretch at ~2250 cm in IR) .
Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- and NMR :
- IR Spectroscopy : Confirm the isocyanate group via strong absorption at ~2250 cm.
- Mass Spectrometry (ESI-MS or HRMS) : Validate molecular weight (e.g., [M+Na] expected for CHFNO).
Advanced Tip : Use NMR to resolve electronic effects of fluorine on the benzene ring (e.g., deshielding of carbons adjacent to CF) .
How does the difluoromethyl group influence the compound's reactivity in nucleophilic addition reactions?
Answer:
The electron-withdrawing nature of the difluoromethyl group (-CFH) reduces electron density on the benzene ring via inductive effects, enhancing the electrophilicity of the isocyanate group (-NCO). This increases reactivity with nucleophiles like amines or alcohols, accelerating urea or carbamate formation. For example:
- With Amines : Reactivity follows the order Ar-NCO > alkyl-NCO due to aryl conjugation.
- Steric Effects : The -CFH group may introduce steric hindrance, affecting regioselectivity in crowded systems .
Methodological Note : Optimize reaction conditions (e.g., anhydrous DMF, 0–5°C) to mitigate side reactions like hydrolysis of -NCO to -NH .
How can computational modeling predict the regioselectivity of reactions involving this compound?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electrophilic hotspots. For example, the isocyanate carbon is highly electrophilic (f > 0.5).
- Molecular Dynamics (MD) : Simulate docking interactions with biological targets (e.g., enzymes) to predict binding modes influenced by fluorine’s stereoelectronic effects.
- Solvent Effects : Use COSMO-RS to model solvent interactions, critical for predicting reaction pathways in polar aprotic solvents like THF .
Case Study : Fluorine’s inductive effect lowers the LUMO energy of -NCO by ~1.5 eV, favoring nucleophilic attack at the isocyanate carbon .
What strategies resolve contradictions in reported reaction yields for urea derivatives from this isocyanate?
Answer:
Contradictions often arise from:
- Moisture Sensitivity : Trace water hydrolyzes -NCO to -NH, reducing yields. Use molecular sieves or conduct reactions under inert gas (N/Ar) .
- Catalyst Selection : Pd(PPh) or CuI/KI systems (e.g., Ullmann coupling) can improve efficiency in cross-coupling reactions .
- Temperature Control : Exothermic reactions may require gradual reagent addition at 0°C to prevent decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
